3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)
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Overview
Description
3,3’-(Ethene-1,2-diyl)di(bicyclo[420]octa-1,3,5-triene) is a complex organic compound with a unique structure that includes two bicyclo[420]octa-1,3,5-triene units connected by an ethene-1,2-diyl bridge
Preparation Methods
The synthesis of 3,3’-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene) can be achieved through several methods. One common approach involves the use of a rhodium (I) complex as a catalyst. This method includes the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . Another method involves a three-stage synthesis starting from benzocyclobutene and (2-bromo-vinyl)-benzene . The reaction conditions typically involve the use of magnesium in tetrahydrofuran (THF) at controlled temperatures.
Chemical Reactions Analysis
3,3’-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, hydrogen, and various catalysts. For example, the compound can react with bromine in water at low temperatures to form brominated derivatives . It can also undergo hydrogenation to form more saturated compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications. In materials science, it is used in the creation of photo and thermopolymerizable composites . It also serves as an intermediate in synthetic processes, making it valuable in organic synthesis . Additionally, its unique structure makes it a subject of interest in studies related to polymerization mechanisms and catalysis .
Mechanism of Action
The mechanism of action of 3,3’-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene) involves its ability to undergo various chemical transformations. For instance, its polymerization can proceed through [4+2] cycloaddition mechanisms, where the bicyclo[4.2.0]octa-1,3,5-triene units react with active double bonds . This compound can also participate in homocoupling and annulation reactions, facilitated by catalysts such as rhodium complexes .
Comparison with Similar Compounds
3,3’-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene) can be compared to other similar compounds like benzocyclobutene and its derivatives. While benzocyclobutene is known for its use in polymerization and as an intermediate in organic synthesis, 3,3’-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene) offers additional complexity and potential due to its ethene-1,2-diyl bridge . This bridge allows for more diverse chemical reactions and applications, making it a unique and valuable compound in scientific research.
Properties
CAS No. |
99717-86-9 |
---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
3-[2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]bicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C18H16/c1(13-3-5-15-7-9-17(15)11-13)2-14-4-6-16-8-10-18(16)12-14/h1-6,11-12H,7-10H2 |
InChI Key |
BDBUBPBBXPHOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2)C=CC3=CC4=C(CC4)C=C3 |
Origin of Product |
United States |
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